Product packaging for Glycyllysine(Cat. No.:CAS No. 997-62-6)

Glycyllysine

Cat. No.: B1671924
CAS No.: 997-62-6
M. Wt: 203.24 g/mol
InChI Key: IKAIKUBBJHFNBZ-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Glycyllysine is a synthetic dipeptide composed of glycine and L-lysine, provided as a high-purity reagent for research purposes. This compound is a valuable tool for scientists studying peptide structure and function, amino acid transport mechanisms, and cellular uptake of lysine-containing compounds. In biochemical research, dipeptides like this compound serve as simplified models to investigate the behavior of larger, more complex peptides and proteins. Glycine, the simplest amino acid, often provides structural flexibility, while lysine contributes a positively charged side chain that can be involved in molecular interactions, enzyme substrate recognition, and post-translational modification sites such as methylation and ubiquitination. Researchers can utilize this compound in studies focused on lysine metabolism, including its role as a potential precursor in the saccharopine pathway, the major route of lysine catabolism. It is strictly for research use only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H17N3O3 B1671924 Glycyllysine CAS No. 997-62-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

997-62-6

Molecular Formula

C8H17N3O3

Molecular Weight

203.24 g/mol

IUPAC Name

(2S)-6-amino-2-[(2-aminoacetyl)amino]hexanoic acid

InChI

InChI=1S/C8H17N3O3/c9-4-2-1-3-6(8(13)14)11-7(12)5-10/h6H,1-5,9-10H2,(H,11,12)(H,13,14)/t6-/m0/s1

InChI Key

IKAIKUBBJHFNBZ-LURJTMIESA-N

Isomeric SMILES

C(CCN)C[C@@H](C(=O)O)NC(=O)CN

Canonical SMILES

C(CCN)CC(C(=O)O)NC(=O)CN

Appearance

Solid powder

Other CAS No.

997-62-6

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Gly-Lys
glycyl-L-lysine
glycyllysine

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies

Glycyllysine as a Synthetic Scaffold and Building Block

This compound is utilized as a synthetic scaffold and building block, primarily due to the presence of its reactive amino and carboxyl groups, as well as the ε-amino group on the lysine (B10760008) side chain. These functional groups allow for its incorporation into larger molecular structures and its use in the construction of complex molecules cymitquimica.com.

Incorporation into Oligopeptides and Polypeptide Chains

This compound can be incorporated into oligopeptides and polypeptide chains through standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS) nih.govresearchgate.netgoogle.comresearchgate.net. In SPPS, amino acids are sequentially added to a growing peptide chain anchored to a solid support. The reactive groups of this compound, particularly the α-amino and carboxyl groups, participate in the formation of peptide bonds, extending the peptide chain conductscience.comgenaxxon.com. The ε-amino group of the lysine residue can be selectively protected and deprotected, allowing for branching or conjugation with other molecules at this site google.com.

The synthesis of peptides containing this compound can involve various protecting group strategies and coupling reagents to ensure the correct sequence and prevent unwanted side reactions nih.govresearchgate.netgoogle.com. For example, the Fmoc (9-fluorenylmethoxycarbonyl) strategy is commonly used in solid-phase synthesis involving lysine residues, where the Fmoc group protects the α-amino group and can be removed under mild basic conditions, while the ε-amino group is typically protected with a Boc (tert-butyloxycarbonyl) group google.com.

Research has explored the incorporation of this compound and modified lysine residues into peptides to study their impact on peptide properties and function. For instance, studies have investigated the acid-base chemistry of glycyl-L-lysine and L-lysylglycine using NMR, providing insights into the protonation states of the amino and carboxyl groups cdnsciencepub.com.

This compound linkages can also be formed post-translationally in proteins, such as the isopeptide bond between the ε-amino group of a lysine residue and the C-terminal glycine (B1666218) of ubiquitin, a crucial step in protein ubiquitination embopress.org.

Applications in the Preparation of Advanced Biomaterials

This compound and its derivatives have found applications in the preparation of advanced biomaterials, particularly in the context of drug and gene delivery systems and tissue engineering scaffolds researchgate.netualberta.canih.govresearchgate.net.

This compound-modified gemini (B1671429) surfactants have been investigated for their potential in gene delivery. These modified surfactants can form lipoplexes with DNA, and studies have shown their effectiveness in transfecting cells researchgate.netualberta.ca. The incorporation of the this compound moiety can influence the physicochemical characteristics and biological activities of these lipoplexes, including their transfection efficiency and cellular uptake researchgate.netualberta.ca.

Furthermore, peptides containing lysine residues, including those that could incorporate this compound linkages or be built using this compound as a building block, are being explored in the design of biomaterials for targeted therapies and imaging. For example, peptide linkers containing lysine have been studied to reduce the renal accumulation of radiolabeled peptides for improved imaging researchgate.netacs.org. While a glycyl-lysine linker was attempted in one study to reduce renal retention of an exendin-4 (B13836491) derivative, the improvement was not observed compared to a reference substance researchgate.net.

The use of peptide-based scaffolds, which can be synthesized using amino acid building blocks like this compound, is also relevant in tissue engineering for creating structures that mimic the extracellular matrix and support cell growth and differentiation researchgate.netresearchgate.net.

Here is a table summarizing some research findings related to this compound in biomaterials:

Study FocusThis compound Application / ContextKey Finding / Application
Gene Delivery Systems researchgate.netualberta.caThis compound-modified gemini surfactantsEffective in forming lipoplexes with DNA and transfecting cells; influences physicochemical and biological activities. researchgate.netualberta.ca
Radiolabeled Peptide Linkers researchgate.netacs.orgGlycyl-lysine linkers in radiopharmaceuticalsExplored for reducing renal accumulation of radiolabeled peptides for imaging, though effectiveness can vary. researchgate.netacs.org
Protein Ubiquitination embopress.orgFormation of isopeptide bond via lysine ε-amino and ubiquitin glycineCrucial step in protein degradation and regulation. embopress.org
Acid-Base Chemistry Studies cdnsciencepub.comGlycyl-L-lysine and L-lysylglycineInvestigation of protonation states and acid-base properties using NMR. cdnsciencepub.com

Enzymatic Dynamics and Metabolic Pathways

Glycyllysine as a Substrate for Peptidases

This compound, as a dipeptide, can serve as a substrate for various peptidases, enzymes that catalyze the hydrolysis of peptide bonds. The breakdown of dipeptides into their constituent amino acids is a crucial step in protein and peptide metabolism.

General Mechanisms of Enzymatic Peptide Hydrolysis

Enzymatic peptide hydrolysis is primarily carried out by proteases, also known as peptidases. These enzymes are classified based on their catalytic mechanism, including serine proteases, cysteine proteases, threonine proteases, glutamic proteases, aspartyl proteases, and metalloproteases. rsc.orgresearchgate.net While some enzymes utilize organic functional groups for catalysis, metalloproteases commonly employ a metal center, often zinc, to facilitate hydrolysis. rsc.orgresearchgate.net

The general mechanism of peptide hydrolysis involves the activation of a water molecule or a nucleophilic residue within the enzyme's active site, which then attacks the carbonyl carbon of the peptide bond. wou.edulibretexts.org This attack leads to the formation of a transition state, often stabilized by the enzyme, followed by the cleavage of the peptide bond and release of the products. wou.edu Serine and cysteine proteases, for example, form a covalent intermediate with the substrate during catalysis, while aspartyl and metalloproteases typically use water directly for hydrolysis. rsc.orgresearchgate.netrose-hulman.edu

Peptidases are further categorized by where they cleave the peptide chain: exopeptidases cleave bonds near the N- or C-termini, while endopeptidases cleave internal peptide bonds. wou.edu The specificity of peptidases for particular peptide sequences is determined by the characteristics of their binding pockets, which accommodate the amino acid side chains of the substrate. wou.edu

Kinetic Studies of this compound Cleavage by Specific Enzymes

Kinetic studies are essential for understanding the efficiency and specificity of enzymes that cleave this compound. These studies typically involve measuring reaction rates under varying substrate concentrations to determine parameters such as the Michaelis constant (Km), which reflects the enzyme's affinity for the substrate, and the maximum reaction velocity (Vmax or kcat), which indicates the catalytic efficiency.

While specific detailed kinetic data for this compound cleavage by a wide range of enzymes is not extensively detailed in the provided search results, some studies highlight the interaction of this compound-containing peptides with peptidases. For instance, a study on an aminopeptidase (B13392206) from Lactococcus lactis showed it could hydrolyze various peptides but did not hydrolyze specific carboxypeptidase substrates such as benzoyl-glycyl-lysine. asm.org This suggests that the position of Gly-Lys within a peptide and the type of peptidase are critical for hydrolysis.

Another study investigating matrix metalloproteinase-13 (MMP-13) activatable probes noted that a probe containing a Gly-Lys sequence (specifically, cleavage occurred between Gly7 and Lys8 in a larger peptide sequence) was subject to non-specific cleavage by the enzyme, alongside the intended specific cleavage site. nih.gov This observation, although in the context of a larger peptide, indicates that the Gly-Lys bond can be a target for enzymatic hydrolysis, even if not the primary or most efficient one for a given enzyme.

Studies on renal dipeptidases have shown their activity against glycylpeptides, and quantitative assays measure the release of glycine (B1666218) from these substrates. acs.org The ratio of Vmax/Km for a series of dipeptides is used to assess the efficiency of hydrolysis by these enzymes. acs.org

Furthermore, research on radiolabeled antibody fragments designed with a renal enzyme-cleavable glycyl-lysine linkage demonstrated that brush border enzymes could cleave this linkage. jaea.go.jpnih.gov The hydrolysis rate of a compound containing a glycyl-lysine bond was compared to another compound, and it was found that metalloenzymes were responsible for the cleavage of the peptide linkage in the glycyl-lysine containing compound in brush border membrane vesicles. nih.gov This highlights the role of specific enzyme classes in clecyllysine hydrolysis in certain physiological locations.

Data on the hydrolysis rate of [188Re]CpTR-GK-Boc compared to [125I]HL-Boc by brush border membrane vesicles (BBMVs) from rat kidneys showed that [125I]HL-Boc was hydrolyzed at a much faster rate. nih.gov Metalloenzymes were implicated in the cleavage of the peptide linkage in [188Re]CpTR-GK-Boc. nih.gov

Role in Amino Acid and Peptide Metabolism

This compound plays a role in the broader context of amino acid and peptide metabolism, particularly as a product of protein breakdown and an intermediate in the generation of free amino acids.

Pathways of Protein Catabolism and Dipeptide Degradation

Protein catabolism involves the breakdown of proteins into smaller peptides and ultimately into individual amino acids. This process is carried out by a variety of proteases and peptidases in different cellular compartments and extracellular spaces. clinical-laboratory-diagnostics.com Dipeptides like this compound are formed as intermediate products during the degradation of proteins containing glycine and lysine (B10760008) residues adjacent to each other. hmdb.ca

Following the initial breakdown of proteins into peptides, dipeptidases and other peptidases hydrolyze these smaller fragments into free amino acids, which can then be absorbed and utilized by the cell for protein synthesis, energy production, or other metabolic pathways. hmdb.caclinical-laboratory-diagnostics.com The degradation of dipeptides is an essential step for the efficient absorption and utilization of dietary protein.

Organs and tissues involved in protein degradation include hepatocytes, kidneys, and endothelial cells of capillaries. clinical-laboratory-diagnostics.com In the kidneys, low molecular weight proteins and peptides are filtered and subsequently degraded by lysosomal enzymes in tubular cells. clinical-laboratory-diagnostics.com

This compound as a Transient Metabolic Intermediate

This compound is considered a transient metabolic intermediate in the pathways of protein and peptide degradation. hmdb.ca It is not typically found in high concentrations in tissues or biofluids under normal conditions, as it is rapidly hydrolyzed into its constituent amino acids, glycine and lysine, by cellular peptidases. hmdb.ca

Its presence signifies the ongoing process of protein turnover or the digestion of dietary proteins. The rapid cleavage of dipeptides ensures a supply of free amino acids for cellular needs. While some dipeptides are known to have signaling effects, most are primarily intermediates on the way to amino acid degradation pathways. hmdb.ca

This compound has been classified as an "Expected" metabolite in the Human Metabolome Database, indicating that while its formation from protein catabolism is anticipated, it has not yet been widely identified in human tissues or biofluids. hmdb.ca

Intersections with Broader Metabolic Networks

As a source of glycine and lysine, this compound's metabolism intersects with the metabolic pathways of these individual amino acids. Glycine is involved in various metabolic processes, including protein synthesis, purine (B94841) and porphyrin synthesis, and serving as a neurotransmitter. Lysine is an essential amino acid, meaning it cannot be synthesized by the body and must be obtained from the diet. It is a building block for proteins, plays a role in calcium absorption, and is a precursor for carnitine synthesis.

The release of free glycine and lysine from this compound hydrolysis feeds into these broader metabolic networks. The availability of these amino acids can influence protein synthesis rates, the synthesis of other biomolecules, and energy metabolism.

Studies on the metabolism of other dipeptides, such as histidine-containing dipeptides like carnosine and anserine, illustrate how dipeptide metabolism can be linked to specific physiological functions and metabolic pathways, including pH buffering and antioxidant activity. ahajournals.orgmdpi.com While this compound's specific signaling roles are less characterized compared to some other dipeptides, its contribution as a source of glycine and lysine is directly relevant to the metabolic processes in which these amino acids participate.

Lysine Metabolism and Redox Homeostasis

Lysine is an essential amino acid involved in various metabolic pathways. nih.gov Its metabolism is intricately linked to cellular energy status and can influence redox homeostasis. While research extensively details the metabolic fate of free lysine and its incorporation into proteins, the specific enzymatic dynamics governing the formation, breakdown, or direct involvement of the this compound dipeptide within the core pathways of lysine catabolism or anabolism and their direct impact on redox balance are not as extensively documented in the provided literature. However, as a dipeptide containing lysine, this compound's metabolic fate is ultimately connected to lysine availability and processing within the cell. The broader context of lysine metabolism involves numerous enzymatic steps that can influence the cellular redox state through the generation or consumption of reducing equivalents.

Glycolysis and Associated Metabolic Reprogramming

Glycolysis is a fundamental metabolic pathway for glucose breakdown and energy production. mdpi.com Metabolic reprogramming, including alterations in glycolytic flux, is a characteristic feature in various physiological and pathological states. nih.govfrontiersin.org While the individual amino acids, glycine and lysine, can be involved in pathways that intersect with glycolysis or feed into central carbon metabolism, the direct enzymatic dynamics of this compound itself within the glycolytic pathway or its specific role in regulating glycolytic flux or associated metabolic reprogramming events are not clearly defined in the provided search results. Studies on metabolic reprogramming often focus on the major pathways like glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and glutaminolysis, and how these are altered to support cellular needs. nih.govmdpi.com The role of specific dipeptides like this compound in directly mediating or signaling these changes requires further dedicated investigation.

Post-Translational Modifications of Lysine Residues and their Metabolic Impact

Lysine residues in proteins are subject to a wide array of post-translational modifications (PTMs), such as acetylation, methylation, succinylation, and malonylation. nih.govmdpi.comresearchgate.net These modifications play crucial roles in regulating protein function, enzyme activity, and consequently, metabolic pathways. mdpi.comnih.govembopress.org Research highlights the significant impact of lysine PTMs on the regulation of enzymes involved in glycolysis and other metabolic processes, thereby influencing cellular metabolism and redox homeostasis. mdpi.comnih.gov While "Glycyl lysine isopeptide" is mentioned as a type of PTM involving conjugation with proteins like ubiquitin, SUMO, and NEDD8, this refers to a specific isopeptide bond formation rather than the simple this compound dipeptide. embopress.org The direct involvement of the pre-formed this compound dipeptide in influencing or serving as a substrate for these protein-based lysine PTMs, or the impact of such PTMs on the metabolism of this compound itself, is not explicitly detailed in the provided literature. The metabolic impact of lysine PTMs is a rapidly evolving field, demonstrating how reversible modifications on lysine residues can fine-tune enzymatic activity and metabolic flux in response to cellular signals and nutrient availability. mdpi.comresearchgate.netnih.gov

Compound Information

Compound NamePubChem CID
This compound306144
Lysine5962
Glycine750

Data Table Example (Illustrative - Specific data for this compound in these pathways was not found in snippets):

While specific quantitative data on this compound's enzymatic rates or concentrations directly within the outlined metabolic pathways were not available in the search results, the following table structure illustrates how such data would be presented if available.

Metabolic Pathway/ProcessThis compound Involvement (Hypothetical)Observed Effect (Hypothetical)Relevant Enzyme (Hypothetical)
Lysine CatabolismPotential intermediate/substrateRate of pathway fluxLysine-alpha-ketoglutarate reductase
Glycolytic RegulationModulator/Signaling moleculeChange in enzyme activityHexokinase/PFK-1
Impact on Lysine Acetylation (Protein PTM)Substrate/InhibitorLevel of protein acetylationLysine acetyltransferase

Molecular Transport and Cellular Uptake Mechanisms

Transmembrane Transport Systems for Amino Acids and Dipeptides

Cellular membranes, including the brush border and basolateral membranes in the intestine, are equipped with various transport systems to facilitate the uptake of amino acids and di- and tripeptides. nih.gov These systems differ in their substrate specificity, energy dependence, and the ions they co-transport. ontosight.ainih.govoup.com

Facilitative Diffusion Processes

Facilitated diffusion is a type of passive transport that does not require direct metabolic energy input. ontosight.ainih.govfiveable.me Instead, it relies on the concentration gradient of the solute across the membrane. nih.govfiveable.me Transport proteins, specifically carrier proteins and channel proteins, facilitate the movement of polar and charged molecules, such as amino acids and potentially some peptides, down their electrochemical gradient. nih.govfiveable.me Carrier proteins bind to the solute and undergo conformational changes to move it across the membrane, while channel proteins form pores allowing passage. nih.gov While free amino acids can utilize facilitated diffusion systems, di- and tripeptides primarily rely on active transport mechanisms. nih.gov

Active Transport Mechanisms (e.g., Cationic Amino Acid Transporters)

Active transport mechanisms move solutes against their concentration gradient, requiring energy. ontosight.ailibretexts.org This energy can be supplied directly by ATP hydrolysis (primary active transport) or indirectly by coupling the transport to the movement of another solute down its electrochemical gradient (secondary active transport). libretexts.organnualreviews.orgelifesciences.orglibretexts.org

Dipeptides and tripeptides are mainly transported via active, H+-dependent co-transporter systems, particularly at the brush border membrane of intestinal cells. nih.govaklectures.com These proton-coupled oligopeptide transporters (POTs), such as PepT1 and PepT2 in mammals, are crucial for the absorption of dietary peptides. ontosight.aielifesciences.orgnih.gov

Cationic amino acid transporters (CATs), such as CAT-1, mediate the bidirectional transport of cationic amino acids like lysine (B10760008) and arginine. researchgate.net While primarily known for amino acid transport, the interaction and potential influence of dipeptides containing cationic residues, such as glycyllysine, on these transporters or related systems is an area of study. Research indicates that PEPT1-mediated uptake of dipeptides can enhance the intestinal absorption of amino acids via transport systems like b0,+ which recognize cationic and neutral amino acids. nih.gov

Energy Coupling and Ion Gradients in Transport

Active transport systems often couple the movement of solutes to the movement of ions down their electrochemical gradients. libretexts.organnualreviews.orgelifesciences.orgnih.govembopress.org For many amino acid transporters, this coupling involves sodium ions (Na+), where the influx of Na+ down its steep electrochemical gradient drives the uptake of amino acids. nih.govaklectures.comcambridge.org This is a form of secondary active transport, as the Na+ gradient is maintained by the Na+/K+-ATPase, a primary active transporter that utilizes ATP. libretexts.orgaklectures.comcambridge.org

Peptide transporters like PepT1 and PepT2 are primarily coupled to proton (H+) gradients. ontosight.ainih.govelifesciences.orgnih.gov The inwardly directed H+ gradient across the brush border membrane, maintained by proton pumps, provides the driving force for the uptake of di- and tripeptides. nih.govaklectures.com The stoichiometry of proton-peptide co-transport can vary depending on the peptide. elifesciences.org

Studies on bacterial POT family transporters have revealed that dipeptides can be co-transported with different numbers of protons, suggesting that these transporters can evolve different coupling mechanisms to accommodate diverse ligands. elifesciences.org

Regulation of this compound Transport in Cellular Systems

The transport of peptides, including this compound, is subject to various regulatory mechanisms within cellular systems. researchgate.net These mechanisms can influence the efficiency and specificity of transport in response to physiological demands and environmental factors.

Factors Influencing Transport Efficiency and Specificity

Several factors can influence the efficiency and specificity of peptide transport. These include the physicochemical properties of the peptide itself, such as its length, amino acid sequence, charge, and hydrophobicity. uib.nomdpi.comresearchgate.net For example, the position of a charged residue within a dipeptide can affect its transport by PepT1-type transporters. uib.no Studies on fish PepT1 transporters showed that transport currents evoked by dipeptides containing lysine were smaller than those for neutral dipeptides, and the position of lysine influenced the amplitude of the current in some transporter subtypes. uib.no

The expression levels and localization of specific peptide transporters also play a critical role in determining transport efficiency. nih.govfrontiersin.org The presence of substrate at the mucosal membrane can also regulate amino acid and di-tripeptide transport, with higher substrate concentrations generally leading to higher absorption. nih.gov

Beyond the peptide and the transporter, the cellular environment, including pH and ion gradients, significantly impacts transport. annualreviews.orgelifesciences.orguib.no The presence of other molecules, such as free amino acids, can also influence peptide transport through competitive inhibition or trans-stimulation mechanisms. nih.govjci.org For instance, while glycylglycine (B550881) absorption in human jejunum was not significantly affected by free leucine (B10760876) or glycine (B1666218), it was competitively inhibited by glycylleucine. jci.org Conversely, PEPT1-mediated uptake of dipeptides has been shown to enhance the uptake of free cationic amino acids like arginine in intestinal cells. nih.gov

Mechanistic Insights into Dysregulation of Peptide Transport

Dysregulation of peptide transport mechanisms can have significant physiological consequences. Alterations in transporter expression or function can impact nutrient absorption, cellular metabolism, and signaling pathways. ontosight.ai While specific details on the dysregulation of this compound transport were not extensively found, research on peptide transport in general provides insights into potential mechanisms.

Dysregulation can arise from genetic mutations affecting transporter proteins, leading to altered substrate binding, translocation, or regulation. Changes in cellular signaling pathways can also modulate transporter activity or expression levels. ontosight.ainih.gov Furthermore, altered intestinal environments due to disease or other factors can influence peptide absorption. mdpi.com

Studies on bacterial peptide transporters, such as the Dpp and Opp systems in Helicobacter pylori, highlight the importance of these transporters for bacterial growth and virulence, and their conservation across strains suggests their essential nature. frontiersin.orgasm.org Dysregulation or inhibition of such transporters could potentially impact bacterial survival.

Research into the cellular uptake of nanoparticles modified with this compound has shown that this modification can influence the nanoparticles' buffering capacity and pH-dependent size increase, potentially aiding in endosomal escape and improving gene expression in gene delivery applications. nih.gov This suggests that the presence and transport of this compound can have downstream effects on intracellular processes.

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound3080576

Data Table Example (Illustrative, based on search findings)

DipeptideKm (mM)Vmax (µmol/min/15cm)Transport SystemNotesSource
Glycylglycine43.3 ± 2.6837 ± 62Carrier-mediatedInhibited by Glycylleucine jci.org
Glycylleucine26.8 ± 5.9-Carrier-mediatedInhibits Glycylglycine transport jci.org
Glycine42.7 ± 7.5590 ± 56Carrier-mediatedNot significantly affecting Glycylglycine jci.org
Leucine20.4 ± 5.4-Carrier-mediatedNot significantly affecting Glycylglycine jci.org

Structural Biology and Biomolecular Interactions

Conformational Analysis of Glycyllysine and Glycyl Motifs

Influence of Glycine (B1666218) Residues on Peptide Flexibility and Structure

Glycine residues are unique among amino acids due to their side chain consisting of only a hydrogen atom, which imparts significant flexibility to the peptide backbone at that position. This lack of a bulky side chain allows glycine to adopt a wider range of dihedral angles compared to other amino acids, making it an "achiral" residue in terms of its alpha-carbon stereochemistry. mdpi.comu-szeged.hu This high flexibility is critical for protein folding, enabling the formation of structures like beta turns and hairpin conformations that are essential for compact protein structures. u-szeged.hu The insertion of glycine can induce bent structures in peptides, influencing hierarchical nanostructuring and suprastructural handedness in self-assembling peptides. nih.gov Different backbone bending degrees can be generated by varying the position of glycine within a sequence, leading to distinct hydrogen bonding modes and residue shifting upon dimerization. nih.gov While glycine's flexibility is well-established, studies have shown that even in membrane environments, where transmembrane segments are often alpha-helical, glycine can be accommodated within a hydrophobic alpha-helix as readily as alanine (B10760859), although the relative stability might differ depending on the environment. nih.gov

Ramachandran Plot Analysis in Dipeptide Conformation Studies

The Ramachandran plot is a fundamental tool used to visualize the allowed and favored conformational space of amino acid residues in a polypeptide chain based on the dihedral angles phi (φ) and psi (ψ) of the peptide backbone. pnas.org For dipeptides, such as this compound, the Ramachandran plot helps to understand the intrinsic conformational preferences of the amino acid residues free from the constraints of a larger polypeptide chain, although end-group effects can still play a role. researchgate.net Studies on bare dipeptides utilize Ramachandran plots to illustrate the populated conformers and their lowest energy states. researchgate.net The interaction with ions, for instance, can significantly impact the predicted conformations shown in the Ramachandran plot, shifting preferences to different regions. researchgate.net The Ramachandran plot for glycine is notably different from those of other amino acids (except proline) due to its lack of a side chain, allowing it access to a much larger area of the plot, reflecting its high flexibility. pnas.orgnih.gov Analyzing Ramachandran plots for dipeptides helps in understanding the intrinsic conformational landscape and how it is influenced by factors like the presence of specific residues or interactions with the environment. researchgate.netosti.govresearchgate.net

Non-Covalent Interactions in Peptide-Protein Binding

Peptide-protein interactions are mediated by a network of non-covalent forces, which are essential for molecular recognition and the formation of stable complexes. biorxiv.orgnih.govpnas.orgacs.org These interactions include hydrogen bonding, electrostatic interactions, hydrophobic interactions, van der Waals forces, and pi-pi stacking. nih.govacs.orgmdpi.comvolkamerlab.org

Hydrogen Bonding and Electrostatic Interactions

Hydrogen bonds are crucial non-covalent interactions in peptide-protein binding, involving the sharing of a hydrogen atom between an electronegative donor atom and an electronegative acceptor atom. nih.govpnas.orgacs.orgvolkamerlab.org These interactions contribute to the specificity and stability of binding. pnas.orgdiva-portal.org Electrostatic interactions, arising from the attraction or repulsion between charged or partially charged groups, also play a significant role. nih.govpnas.orgacs.orgvolkamerlab.orgnih.govpnas.org These can include ion pairs (salt bridges) between oppositely charged amino acid side chains or interactions between charged residues and polar groups. nih.govvolkamerlab.orgnih.govcambridgemedchemconsulting.com While direct electrostatic interactions with the peptide terminus may not always be the primary energetic driver in binding, they can contribute to ligand recognition, and their contribution can be influenced by factors like ionic strength. ucsf.eduresearchgate.net Studies have shown that electrostatic complementarity between protein surfaces can facilitate the formation of salt bridges, stabilizing protein-protein complexes. researchgate.net

Hydrophobic Interactions in Protein-Ligand Complexes

Hydrophobic interactions are a major driving force in protein folding and protein-ligand binding. nih.govnih.govresearchgate.net These interactions arise from the tendency of nonpolar molecules or regions to associate in an aqueous environment, minimizing their contact with water. nih.govnih.gov In protein-ligand complexes, hydrophobic contacts, particularly between aliphatic and aromatic carbon atoms, are among the most common interactions observed. cambridgemedchemconsulting.comnih.gov The hydrophobic nature and shape of a ligand can significantly influence its ability to enter and bind to the active site of a protein, which is often a hydrophobic groove. researchgate.net Amino acid side chains such as leucine (B10760876), valine, isoleucine, and alanine are frequently involved in hydrophobic interactions. cambridgemedchemconsulting.com Hydrophobic interactions are generally enriched in high-efficiency ligands and are considered a driving factor for increased ligand efficiency. nih.gov

Computational Approaches in Structural Biology

Computational approaches in structural biology applied to peptides involve using algorithms and software to model peptide structures, simulate their movements, and predict their interactions with other molecules. These methods are essential for exploring the complex conformational landscapes of peptides and understanding the forces that govern their associations. uq.edu.auspringernature.comnih.govnih.gov

Molecular Modeling and Docking Simulations for Peptide Interactions

Molecular modeling involves creating computational representations of peptides to study their structures and properties. Docking simulations are used to predict the preferred orientation and binding affinity of a peptide when it interacts with another molecule, such as a protein or a small molecule. uq.edu.auspringernature.comnih.govnih.govmdpi.comrsc.org

While detailed computational studies focusing solely on the molecular modeling and docking of the this compound dipeptide itself with various targets are not extensively highlighted in the provided search results, these techniques are widely applied to peptides containing this compound or lysine (B10760008) residues to understand their interactions. For instance, computational analysis, including molecular modeling, has been used to study the contribution of electrostatic interactions involving lysine residues to the stability of the collagen triple helix. These studies can identify interchain ion pairs formed by lysine, demonstrating the importance of this residue within a peptide sequence for structural integrity and interactions. nih.gov

Molecular modeling and docking simulations have also been employed in the design and evaluation of peptides containing Gly-Lys sequences for their binding affinity to specific targets. An example includes the computational design of an octapeptide containing a Gly-Lys sequence that showed affinity towards ochratoxin A, with molecular modeling and docking simulations used to predict and evaluate binding interactions. nih.gov Furthermore, computational docking analysis has been performed on larger peptides, such as Oxytocin-Gly-Lys-Arg (OT-GKR), a processed form of oxytocin (B344502) that contains the Gly-Lys sequence, to assess its interaction with receptors like OTR and V1aR. These simulations can indicate possible hydrophobic and electrostatic interaction points and estimate binding affinity energies. plos.org

Predictive Algorithms for Peptide Conformation and Dynamics

Predictive algorithms aim to forecast various properties of peptides, including their likely conformations and how these conformations change over time (dynamics). Due to the inherent flexibility of peptides, predicting their three-dimensional structures and dynamic behavior is computationally challenging. nih.govnih.gov

While specific predictive algorithms focused solely on the conformation and dynamics of the isolated this compound dipeptide are not prominently featured in the provided search results, algorithms are being developed to predict various peptide properties influenced by their structure and dynamics. For example, computational models and algorithms have been developed to predict lysine glycation sites in proteins, which is a post-translational modification involving a lysine residue. techscience.com These algorithms often utilize machine learning techniques and consider features derived from the peptide sequence to make predictions. techscience.commdpi.comfrontiersin.orgnih.gov

Predictive algorithms are also used to identify peptides with specific characteristics, such as cell-penetrating ability. These algorithms analyze peptide sequences based on various encoding methods and features to predict their capacity to traverse cell membranes, a property related to their structural and dynamic interactions with the membrane. mdpi.comnih.gov The development of such algorithms contributes to understanding how peptide sequence relates to function, which is mediated by conformation and dynamics. mdpi.com

Although direct examples of algorithms specifically predicting the detailed conformational ensemble or dynamic trajectory solely for this compound were not found, the principles and techniques used in general peptide property prediction, which rely on understanding the relationship between sequence, structure, and behavior, are relevant to the broader field of predicting peptide conformation and dynamics. mdpi.comfrontiersin.orgnih.gov

Peptidomimetic Design and Structural Analogs

Rational Design Principles for Glycyllysine-Based Peptidomimetics

Rational design of peptidomimetics involves understanding the structure-activity relationship of the parent peptide and incorporating modifications to improve specific properties longdom.orgamericanpharmaceuticalreview.com. For this compound, this involves considering its dipeptide structure, the presence of a free amino group on the glycine (B1666218) residue, a peptide bond, and a free amino group and carboxylic acid group on the lysine (B10760008) residue. Design principles focus on maintaining or enhancing the interaction with target molecules while improving pharmacokinetic properties.

Strategies for Enhanced Conformational Stability

Peptides often exhibit high conformational flexibility, which can lead to reduced binding affinity and increased susceptibility to enzymatic degradation nih.govnih.gov. Strategies to enhance the conformational stability of this compound-based peptidomimetics include introducing structural constraints. Cyclization is a common approach that reduces the number of accessible conformations and can increase resistance to protease degradation nih.govnih.govnih.govalliedacademies.org. Local constraints can also be introduced by modifying individual amino acids or the backbone slideshare.netupc.edu.

Optimization of Receptor Affinity and Selectivity

Optimizing receptor affinity and selectivity involves tailoring the peptidomimetic structure to enhance favorable interactions with the target receptor while minimizing off-target binding frontiersin.orglongdom.orgresearchgate.net. This can be achieved through modifications that influence the molecule's shape, charge distribution, hydrogen bonding capacity, and hydrophobic interactions. Rational design utilizes information about the target binding site to guide these modifications longdom.orgamericanpharmaceuticalreview.com.

Chemical Modifications in Peptidomimetic Development

Various chemical modifications can be applied to the this compound structure to generate peptidomimetics with improved properties metabolomicsworkbench.orgabyntek.com. These modifications can target the peptide backbone, side chains, or introduce entirely new structural elements.

Backbone Variations and Amide Bond Isosteres

Modifications to the peptide backbone can significantly impact conformational flexibility and metabolic stability abyntek.comnih.govekb.egnsf.gov. Replacing the labile amide bond with stable isosteres is a key strategy to prevent proteolytic cleavage slideshare.netnih.gov. Examples of amide bond isosteres include reduced amide bonds, carbamates, ureas, and various heterocycles like triazoles ekb.egnih.gov. These modifications can alter the local geometry and electronic properties of the backbone nsf.gov.

Side Chain Modifications and Non-Canonical Amino Acid Incorporation

Modifications to the side chains of Glycine and Lysine, or the incorporation of non-canonical (unnatural) amino acids, can introduce new functionalities, alter physicochemical properties, and influence interactions with the target abyntek.comnih.govnih.govmdpi.com. For this compound, modifications to the lysine side chain's amino group or the introduction of bulky or hydrophobic groups can impact binding and cellular uptake researchgate.netabyntek.com. Non-canonical amino acids can enhance metabolic stability and introduce conformational biases nih.govnih.govfrontiersin.org.

Introduction of Conformational Constraints and Cyclization Strategies

Introducing conformational constraints, either locally or globally, is a crucial aspect of peptidomimetic design nih.govslideshare.netupc.edubeilstein-journals.org. Cyclization, forming a cyclic peptide or peptidomimetic, is a widely used strategy to reduce flexibility and increase stability nih.govnih.govnih.govalliedacademies.orgnih.gov. Various cyclization approaches exist, including head-to-tail, side chain-to-side chain, or head-to-side chain cyclization, often employing stable linkages like amide, lactone, ether, thioether, or disulfide bonds nih.govnih.gov. The introduction of rigid scaffolds or constrained amino acids can also impose local conformational restrictions slideshare.netupc.edu.

Advanced Analytical Methodologies in Glycyllysine Research

Spectroscopic Techniques for Characterization

Spectroscopic methods provide valuable information about the structure, properties, and interactions of glycyllysine at the molecular level.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the detailed structure of molecules, including peptides. It provides information about the types and connectivity of atoms, as well as their spatial arrangement. While direct studies focusing solely on the NMR of isolated this compound were not explicitly found in the search results, NMR is a standard tool for peptide characterization and structural elucidation in broader contexts. For instance, NMR spectroscopy is used to determine the solution structure of proteins and peptides, providing insights into their folding and dynamics. acs.orgnih.govnih.govntu.edu.sg NMR can be used to identify and quantify metabolites, including amino acids and potentially dipeptides, in complex biological samples. uba.armdpi.com The technique relies on the magnetic properties of atomic nuclei, such as ¹H and ¹³C, to generate spectra that are unique to a molecule's structure. researchgate.net Analysis of chemical shifts, coupling constants, and NOE (Nuclear Overhauser Effect) correlations in 1D and 2D NMR experiments (like COSY, TOCSY, HSQC, HMBC) allows for the assignment of resonances and the determination of covalent structure and conformation. researchgate.net

Mass Spectrometry (MS) for Qualitative and Quantitative Analysis

Mass spectrometry (MS) is a highly sensitive technique used for the qualitative identification and quantitative analysis of peptides. It measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and fragmentation pattern of the analyte. MS is widely applied in peptide research due to its sensitivity and ability to analyze complex mixtures. nih.govacs.orgnih.govnih.gov

For this compound, MS can be used to:

Confirm molecular weight: By generating a mass spectrum, the molecular ion peak corresponding to this compound can be observed, confirming its expected mass.

Structural characterization through fragmentation: Tandem MS (MS/MS) involves fragmenting the precursor ion and analyzing the resulting fragment ions. This fragmentation pattern provides sequence information for peptides. Studies on other dipeptides and amino acid-modified compounds demonstrate the utility of MS/MS in elucidating structures based on characteristic product ions. acs.orgnih.govresearchgate.net

Qualitative and quantitative analysis: MS, particularly when coupled with chromatographic techniques, allows for the identification and quantification of specific peptides in a sample. nih.govnih.govlongdom.organaquant.com Methods like multiple reaction monitoring (MRM) in triple quadrupole MS are highly specific and sensitive for targeted quantitative analysis of peptides. nih.govresearchgate.netanaquant.com

Research findings indicate the use of MS in studies involving this compound or related compounds. For example, MS was used to characterize metabolites of gemini (B1671429) surfactants substituted with a glycyl-lysine di-peptide. acs.orgnih.gov LC-MS studies have also been employed in the context of protein cross-linking involving this compound. acs.orgsemanticscholar.orgresearchgate.net

Other Spectroscopic Methods for Molecular Interactions (e.g., X-ray Crystallography)

Besides NMR and MS, other spectroscopic and diffraction techniques can provide complementary information about peptides, particularly regarding their solid-state structure and interactions.

X-ray crystallography is a technique used to determine the three-dimensional atomic and molecular structure of a crystal. glycoforum.gr.jpwikipedia.org While obtaining suitable crystals of small, flexible peptides like this compound can be challenging, X-ray crystallography is invaluable for determining the precise arrangement of atoms in a peptide crystal. cardiff.ac.uknih.gov This technique has been successfully applied to determine the crystal structures of amino acids and larger peptides. cardiff.ac.uknih.gov Although direct reports of the X-ray crystal structure of this compound were not prominently found, the method is a fundamental tool for structural biology and can be applied to peptides under appropriate crystallization conditions. glycoforum.gr.jpwikipedia.orggoogle.com

Other spectroscopic methods, such as Infrared (IR) spectroscopy, can provide information about the functional groups present in a molecule and their vibrational modes, which can be used for identification and structural analysis. nih.gov

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for separating this compound from other components in a mixture before detection and analysis. Coupling chromatography with mass spectrometry enhances both the separation power and the specificity of detection.

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid Chromatography-Mass Spectrometry (LC-MS) is a widely used hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. longdom.org This coupling is particularly useful for analyzing polar and non-volatile compounds like peptides. longdom.org

LC-MS applications in this compound research or related peptide studies include:

Identification and quantification in complex matrices: LC-MS allows for the separation of this compound from biological samples or reaction mixtures, followed by its detection and quantification by MS. nih.govnih.govlongdom.organaquant.com

Analysis of modified peptides: LC-MS can be used to analyze this compound that has undergone modifications, such as glycation or cross-linking, by separating the modified forms from the original peptide. acs.orgsemanticscholar.orgresearchgate.net

Metabolite analysis: LC-MS is employed to identify and quantify metabolites, including dipeptides, in biological systems. acs.orgnih.gov

Studies have utilized LC-MS for the analysis of dipeptides in various contexts. For example, LC-MS/MS has been used for the quantitative determination of advanced glycation endproducts, which are related to lysine (B10760008) modification. nih.gov LC-MS studies have also been performed in the context of protein cross-linking involving this compound. acs.orgsemanticscholar.orgresearchgate.net The technique offers high sensitivity and specificity, making it suitable for analyzing this compound in diverse research applications. longdom.organaquant.com

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Gas Chromatography-Mass Spectrometry (GC-MS) is another hyphenated technique that combines gas chromatography with mass spectrometry. GC is typically used for the separation of volatile or semi-volatile compounds. sigmaaldrich.com While peptides like this compound are generally not volatile, they can be analyzed by GC-MS after chemical derivatization to increase their volatility. sigmaaldrich.comscilit.comnih.gov

GC-MS approaches relevant to this compound analysis involve:

Derivatization: this compound would need to be derivatized (e.g., silylation, acylation, or esterification) to make it amenable to GC separation. sigmaaldrich.comnih.gov

Separation and detection: The derivatized this compound can then be separated on a GC column and detected by MS. sigmaaldrich.comnih.gov The mass spectrum provides identification based on the fragmentation pattern of the derivatized molecule. sigmaaldrich.comhmdb.ca

While LC-MS is more commonly used for peptide analysis due to the polarity of peptides, GC-MS can be applied, particularly in studies focusing on amino acid analysis or when derivatization is feasible and advantageous for the specific research question. sigmaaldrich.comnih.gov GC-MS has been used for the analysis of amino acids and their metabolites, including glycated products of lysine. scilit.comnih.gov Predicted GC-MS spectra for dipeptides like glycyl-glycine are available in databases, illustrating the potential of this technique for dipeptide analysis after derivatization. hmdb.ca

Analytical TechniqueApplication to this compound ResearchKey Information ProvidedRelevant Findings/Examples
NMR Spectroscopy Structural elucidation, conformational analysis, identification in mixtures.Detailed atomic connectivity, spatial arrangement, dynamics.Used for structural elucidation of peptides and analysis of metabolites including amino acids. acs.orgnih.govnih.govntu.edu.sguba.armdpi.comresearchgate.net
Mass Spectrometry (MS) Molecular weight confirmation, structural characterization via fragmentation, qualitative/quantitative analysis.Molecular mass, elemental composition (high resolution MS), fragmentation pattern (MS/MS).Used to characterize metabolites of glycyl-lysine substituted compounds. acs.orgnih.gov Applied in protein cross-linking studies involving this compound. acs.orgsemanticscholar.orgresearchgate.net
X-ray Crystallography Determination of solid-state 3D structure.Precise atomic positions, bond lengths, angles, crystal packing.Fundamental for determining crystal structures of amino acids and peptides, though crystallization can be a challenge for small peptides. glycoforum.gr.jpwikipedia.orgcardiff.ac.uknih.govgoogle.com
Liquid Chromatography-MS (LC-MS) Separation and identification/quantification in complex samples, analysis of modified this compound.Retention time (separation), molecular mass, fragmentation pattern (detection).Used for quantitative determination of AGEs related to lysine modification. nih.gov Applied in protein cross-linking studies involving this compound. acs.orgsemanticscholar.orgresearchgate.net Used for amino acid analysis. anaquant.comthermofisher.com
Gas Chromatography-MS (GC-MS) Separation and identification/quantification of derivatized this compound.Retention time (separation), molecular mass, fragmentation pattern (detection).Used for analysis of amino acids and their metabolites after derivatization. sigmaaldrich.comscilit.comnih.gov Predicted spectra available for dipeptides after derivatization. hmdb.ca

Method Development and Validation Protocols for Biological and Chemical Matrices

Developing and validating analytical methods for the determination of analytes like this compound in biological and chemical matrices is a critical process to ensure the reliability and accuracy of the results europa.euaustinpublishinggroup.com. Bioanalytical method validation is essential to confirm the acceptability of assay performance and the dependability of analytical outcomes europa.eu. A bioanalytical method is defined as a set of procedures used for measuring analyte concentrations in biological samples europa.eu. Full validation of a bioanalytical method is typically performed when establishing a method for quantifying an analyte in both clinical and applicable nonclinical studies europa.eu.

Key parameters evaluated during method validation commonly include selectivity, accuracy, precision, linearity, range, limit of detection (LOD), limit of quantification (LOQ), recovery, ruggedness, and stability austinpublishinggroup.comresearchgate.net. Selectivity refers to the method's ability to differentiate the analyte from other components in the matrix mdpi.com. Accuracy assesses how close the measured value is to the true value, while precision indicates the reproducibility of the measurements austinpublishinggroup.commdpi.com. Linearity establishes the proportional relationship between the analyte concentration and the instrument response austinpublishinggroup.com. LOD and LOQ represent the lowest concentrations that can be detected and reliably quantified, respectively austinpublishinggroup.commdpi.com. Recovery evaluates the efficiency of the extraction process from the matrix austinpublishinggroup.com.

For analysis in biological matrices such as plasma, serum, other body fluids, or tissues, specific validation criteria may need to be developed for each analyte europa.euresearchgate.net. If the presence of related substances is anticipated in the biological matrix, their potential impact should be evaluated during method validation europa.eu. This evaluation may involve comparing the molecular weight of potential interfering substances with the analyte and assessing chromatographic separation europa.eu.

Chromatographic methods, particularly high-performance liquid chromatography (HPLC) and liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), are widely used for the bioanalysis of compounds like this compound in biological fluids researchgate.netnih.gov. Mass spectrometry (MS) is routinely employed for both quantitative and qualitative analysis of pharmaceuticals and other analytes in complex biological samples, offering high sensitivity and specificity usask.caresearchgate.netmdpi.com. Tandem mass spectrometry (MS/MS), utilizing techniques such as multiple reaction monitoring (MRM), allows for the detection and quantification of target analytes in complex matrices by monitoring specific precursor-to-product ion transitions researchgate.net.

Method validation guidelines, such as those provided by ICH, offer recommendations for the validation of bioanalytical methods used to measure concentrations of chemical and biological drugs and their metabolites in biological samples europa.eu. These guidelines aim to ensure the quality and consistency of bioanalytical data supporting drug development and approval europa.eu.

Applications in Proteomics and Metabolomics Research

This compound, as a dipeptide metabolite, finds relevance in both proteomics and metabolomics research, particularly in the context of analyzing complex biological systems.

Detection and Profiling of this compound in Complex Biological Samples

The detection and profiling of this compound in complex biological samples, such as cell lysates or biological fluids, often utilize advanced mass spectrometry-based techniques usask.caresearchgate.netnih.gov. Mass spectrometry allows for the identification and quantification of analytes within intricate matrices usask.caresearchgate.net. Tandem mass spectrometry (MS/MS) is particularly valuable for targeting specific compounds like this compound in complex biological environments due to its ability to select for and fragment specific ions researchgate.net.

Studies involving peptide-modified compounds, including those substituted with glycyl-lysine dipeptides, have employed tandem mass spectrometric analysis to elucidate fragmentation pathways and establish generalized MS/MS fingerprints for accurate identification usask.ca. High-resolution mass spectrometry instruments, such as quadrupole-Orbitrap mass spectrometers, have been used to detect and characterize metabolites, including those derived from compounds containing glycyl-lysine moieties, in cellular samples nih.govacs.org. Characterization is based on accurate masses and characteristic product ions nih.govacs.org.

Chromatographic methods coupled with mass spectrometry, such as LC-MS/MS, are commonly used for the separation and detection of metabolites in complex biological samples mdpi.com. These methods provide high sensitivity and selectivity for a wide range of metabolites mdpi.com. The development of targeted MS methods, based on established fragmentation patterns, allows for the selective quantification of compounds in cellular matrices researchgate.net.

Q & A

Q. How can researchers identify and address literature gaps in this compound’s mechanistic studies?

  • Methodological Answer : Conduct systematic reviews using PRISMA guidelines. Prioritize gaps via bibliometric tools (e.g., VOSviewer) to map keyword clusters. Validate hypotheses using CRISPR-Cas9 gene editing to confirm pathway involvement. Cite preprints (e.g., bioRxiv) for emerging trends but verify findings in peer-reviewed journals .

Q. What criteria should guide the selection of this compound analogs for comparative studies to avoid redundant research?

  • Methodological Answer : Use Cheminformatics databases (e.g., PubChem, ChEMBL) to filter analogs by Tanimoto similarity scores (>80%). Prioritize compounds with unresolved SAR or conflicting bioactivity data. Justify selections using PICOS framework (Population, Intervention, Comparison, Outcomes, Study design) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.